An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-oxobutyl)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-oxobutyl)benzoate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the potent antifolate chemotherapy agent, Pemetrexed.[1] Understanding its physicochemical properties is crucial for the optimization of synthetic routes, ensuring purity, and for its effective application in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 4-(4-oxobutyl)benzoate, detailed experimental protocols for its synthesis, and a summary of its spectral data.
Physicochemical Properties
The fundamental physicochemical properties of Methyl 4-(4-oxobutyl)benzoate (CAS No: 106200-41-3) are summarized in the table below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | Smolecule |
| Molecular Weight | 206.24 g/mol | Smolecule |
| Melting Point | 76.5-78 °C | ChemicalBook |
| Boiling Point | 131 °C at <1 Torr | ChemicalBook |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Very slightly soluble in water; Soluble in organic solvents. | Smolecule |
| Appearance | Colorless to pale yellow liquid | Smolecule |
| LogP | 1.99480 | Chemsrc |
| PSA (Polar Surface Area) | 43.37 Ų | Chemsrc |
Experimental Protocols
The synthesis of Methyl 4-(4-oxobutyl)benzoate is most commonly achieved through two primary methods: Friedel-Crafts acylation and Fischer esterification.
Friedel-Crafts Acylation
This method involves the reaction of a benzene derivative with an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Detailed Protocol:
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Acylation: To a cooled and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise, maintaining the temperature below 10°C.
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Slowly add benzene to the reaction mixture, keeping the temperature between 5-10°C.
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After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
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The resulting precipitate, 4-oxo-4-phenylbutanoic acid, is filtered, washed with cold water, and dried.
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Esterification: The crude 4-oxo-4-phenylbutanoic acid is then subjected to Fischer esterification as described below.
Fischer Esterification
This is a classic method for producing an ester from a carboxylic acid and an alcohol, using a strong acid as a catalyst.[2]
Reaction Scheme:
Detailed Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-oxobutyl)benzoic acid in an excess of methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude Methyl 4-(4-oxobutyl)benzoate by column chromatography on silica gel or by vacuum distillation.
Spectral Data
The following tables summarize the key spectral data for the characterization of Methyl 4-(4-oxobutyl)benzoate.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR (CDCl₃) | ~9.8 | s | -CHO |
| ~7.9 | d | Ar-H | |
| ~7.3 | d | Ar-H | |
| ~3.9 | s | -OCH₃ | |
| ~2.9 | t | -CH₂-Ar | |
| ~2.7 | t | -CH₂-CHO | |
| ~2.0 | m | -CH₂-CH₂-CH₂- | |
| ¹³C NMR (CDCl₃) | ~202.0 | C=O (aldehyde) | |
| ~166.8 | C=O (ester) | ||
| ~144.0 | Ar-C | ||
| ~130.0 | Ar-CH | ||
| ~128.5 | Ar-CH | ||
| ~129.5 | Ar-C | ||
| ~52.1 | -OCH₃ | ||
| ~43.5 | -CH₂-CHO | ||
| ~35.0 | -CH₂-Ar | ||
| ~20.0 | -CH₂-CH₂-CH₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~2850, 2750 | Weak | C-H stretch (aldehyde) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1685 | Strong | C=O stretch (aldehyde) |
| ~1610, 1580 | Medium | C=C stretch (aromatic) |
| ~1280, 1110 | Strong | C-O stretch (ester) |
Mass Spectrometry
| m/z | Relative Intensity (%) | Assignment |
| 206 | 40 | [M]⁺ (Molecular ion) |
| 175 | 100 | [M - OCH₃]⁺ |
| 147 | 60 | [M - COOCH₃]⁺ |
| 119 | 80 | [C₆H₄COOCH₃]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
Biological Significance and Signaling Pathways
Methyl 4-(4-oxobutyl)benzoate itself is not known to possess significant biological activity or to be directly involved in specific signaling pathways. Its primary importance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Pemetrexed.[1] Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, Pemetrexed disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to the inhibition of cancer cell growth.
Visualizations
Synthesis and Application of Methyl 4-(4-oxobutyl)benzoate
The following diagram illustrates a common synthetic workflow for Methyl 4-(4-oxobutyl)benzoate via Friedel-Crafts acylation and its subsequent use in the synthesis of Pemetrexed.
Caption: Synthetic pathway of Methyl 4-(4-oxobutyl)benzoate and its role as a key intermediate in the synthesis of Pemetrexed.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and spectral characterization of Methyl 4-(4-oxobutyl)benzoate. While it does not exhibit direct biological activity, its significance as a precursor to the anticancer drug Pemetrexed makes a thorough understanding of its chemistry essential for researchers and professionals in the field of drug development and organic synthesis. The provided data and protocols serve as a valuable resource for the efficient and effective utilization of this important chemical intermediate.
